REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:19][CH:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 60° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 40° C. by external cooling
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
had been continued at 40° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The organic phase was then removed
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:19][CH:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 60° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 40° C. by external cooling
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
had been continued at 40° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The organic phase was then removed
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |